8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group and the chloro substituent enhances the compound’s chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base . Another method includes the use of electrophilic trifluoromethylating reagents under visible-light-promoted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce production time .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro substituent.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and conditions.
Common Reagents and Conditions:
Bases: Such as sodium hydride or potassium carbonate.
Electrophilic Reagents: For trifluoromethylation, sulfonium ylide-based reagents are commonly used.
Catalysts: Transition metal catalysts can be employed for certain reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid .
- 3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate .
Comparison: 8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and trifluoromethyl groups enhances its stability and activity compared to other similar compounds .
Properties
Molecular Formula |
C14H8ClF3N2 |
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Molecular Weight |
296.67 g/mol |
IUPAC Name |
8-chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-5-2-6-20-8-12(19-13(11)20)9-3-1-4-10(7-9)14(16,17)18/h1-8H |
InChI Key |
XXLWGZVPHHJKMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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